Hexestrol-d6
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Overview
Description
Hexestrol-d6 is a deuterated form of hexestrol, a synthetic nonsteroidal estrogen. It is chemically known as 4-[1,1,1,6,6,6-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol. The compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking in various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexestrol-d6 is synthesized through a multi-step process involving the incorporation of deuterium atoms into the hexestrol molecule. The synthesis typically starts with the preparation of deuterated benzene derivatives, followed by a series of reactions including Friedel-Crafts alkylation, reduction, and hydroxylation to introduce the deuterium atoms at specific positions .
Industrial Production Methods: Industrial production of this compound involves the use of advanced deuteration techniques to ensure high purity and yield. The process is carried out under controlled conditions to maintain the integrity of the deuterium labeling. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance spectroscopy and mass spectrometry, to confirm the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Hexestrol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the phenolic hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and acetic anhydride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Hexestrol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the distribution and metabolism of estrogens in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of estrogens.
Industry: Applied in the development of new drugs and in the study of environmental estrogens
Mechanism of Action
Hexestrol-d6 exerts its effects by binding to estrogen receptors in target tissues. The deuterium labeling does not alter its biological activity, allowing it to mimic the actions of natural estrogens. Upon binding to estrogen receptors, this compound activates the transcription of estrogen-responsive genes, leading to various physiological effects such as cell proliferation and differentiation .
Comparison with Similar Compounds
- Diethylstilbestrol
- Dienestrol
- Bisphenol A
Hexestrol-d6 stands out due to its enhanced stability and traceability in scientific research, making it a valuable tool for studying estrogenic activity and metabolism .
Properties
IUPAC Name |
4-[1,1,1,6,6,6-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBGSZCBWVPOOL-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C1=CC=C(C=C1)O)C(CC([2H])([2H])[2H])C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.